molecular formula C16H29NO2 B11108056 3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate

3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate

Cat. No.: B11108056
M. Wt: 267.41 g/mol
InChI Key: WEWRGOHUNNYMDQ-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate is a chemical compound with the molecular formula C16H29NO2 It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and a piperidinylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate typically involves the esterification of 3,3,5-trimethylcyclohexanol with piperidine-1-acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl moiety, where nucleophiles such as halides or amines can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate involves its interaction with specific molecular targets. The piperidinyl moiety can interact with receptors or enzymes, modulating their activity. The cyclohexyl ring provides structural stability and influences the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexyl acrylate: Similar in structure but contains an acrylate group instead of a piperidinylacetate moiety.

    3,3,5-Trimethylcyclohexanol: The alcohol precursor used in the synthesis of 3,3,5-Trimethylcyclohexyl piperidin-1-ylacetate.

    Piperidine-1-acetic acid: The acid component used in the esterification process.

Uniqueness

This compound is unique due to its combination of a highly substituted cyclohexyl ring and a piperidinylacetate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-piperidin-1-ylacetate

InChI

InChI=1S/C16H29NO2/c1-13-9-14(11-16(2,3)10-13)19-15(18)12-17-7-5-4-6-8-17/h13-14H,4-12H2,1-3H3

InChI Key

WEWRGOHUNNYMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)CN2CCCCC2

Origin of Product

United States

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